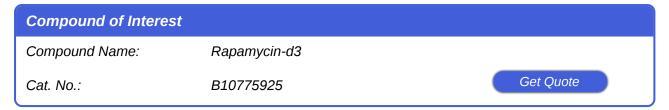


Application Notes and Protocols for Rapamycin Analysis Using a Deuterated Standard

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the sample preparation and analysis of rapamycin (also known as sirolimus) in biological matrices, specifically whole blood, utilizing a deuterated internal standard. The protocols outlined are primarily designed for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method widely used for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, such as deuterium-labeled sirolimus (sirolimus-d3), is critical for correcting matrix effects and improving the accuracy and precision of the assay.[3][4]

Introduction

Rapamycin is a potent immunosuppressant and mTOR inhibitor used to prevent organ transplant rejection and in the treatment of certain cancers.[1][5] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin in whole blood is essential.[1][6] Rapamycin primarily partitions into red blood cells, making whole blood the preferred matrix for analysis.[7]

This application note details a robust sample preparation protocol based on protein precipitation, a common, rapid, and effective method for extracting rapamycin from whole blood.[3][8][9] The use of a deuterated internal standard is emphasized to ensure the highest quality analytical results.



Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for rapamycin analysis. These values can serve as a benchmark for method development and validation.

Table 1: Method Performance Characteristics



Parameter	Reported Range/Value	Matrix	Internal Standard	Reference
Linearity Range	0.5 - 50 ng/mL	Porcine Whole Blood & Lung Tissue	Ascomycin	[1]
0.1 - 100 ng/mL	Porcine Whole Blood	Ascomycin	[5]	
0.6 - 49.2 ng/ml	Human Whole Blood	Sirolimus-¹³C-d₃	[10]	_
1.6 - 50 μg/L	Human Whole Blood	Desmethoxy- rapamycin	[11][12]	_
2.3 - 1000.0 ng/mL	Rabbit Ocular Tissues	Erythromycin	[13]	_
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	Porcine Whole Blood & Lung Tissue	Ascomycin	[1]
0.1 ng/mL	Porcine Whole Blood	Ascomycin	[5]	
0.6 ng/mL	Human Whole Blood	Sirolimus-¹³C-d₃	[10]	
1.0 μg/L	Human Whole Blood	Not Specified	[14]	
Inter-assay Precision (CV%)	2.5 - 12.5%	Human Whole Blood	Sirolimus-¹³C-d₃	[10]
2.7 - 5.7%	Human Whole Blood	Sirolimus-d₃	[3][4]	
7.6 - 9.7% (with DMR as IS)	Human Whole Blood	Desmethoxyrapa mycin	[3][4]	_
Intra-assay Precision (CV%)	0.9 - 14.7%	Human Whole Blood	Sirolimus-¹³C-d₃	[10]



Accuracy	90 - 113%	Human Whole Blood	Sirolimus-¹³C-d₃	[10]
90.42 - 107.63%	Porcine Whole Blood	Ascomycin	[1]	

Table 2: Extraction Recovery

Analyte	Recovery Rate (%)	Matrix	Extraction Method	Reference
Sirolimus	76.6 - 84%	Human Whole Blood	Protein Precipitation & Online SPE	[2][10]
Sirolimus	~73%	Human Whole Blood	Protein Precipitation & Online SPE	[11]
Sirolimus	~45%	Human Whole Blood	Liquid-Liquid & Solid-Phase Extraction	[15][16]
Sirolimus	94 - 97%	Rat Blood, Plasma, Urine, Tissues	Not specified	[17]

Experimental Protocols

This section provides a detailed protocol for the extraction of rapamycin from whole blood using protein precipitation, followed by analysis with LC-MS/MS.

Materials and Reagents

- · Whole blood samples collected in EDTA tubes.
- Rapamycin certified reference standard.
- Deuterated rapamycin (e.g., Sirolimus-¹³C-d₃ or Sirolimus-d₃) as an internal standard (IS).



- Methanol (LC-MS grade).
- Acetonitrile (LC-MS grade).
- Zinc sulfate solution (0.1 M in water).[10][18]
- Ammonium acetate (LC-MS grade).
- Formic acid (LC-MS grade).
- Deionized water (18.2 MΩ·cm).
- Microcentrifuge tubes (1.5 or 2 mL).
- Autosampler vials.

Equipment

- Calibrated pipettes.
- Vortex mixer.
- Benchtop microcentrifuge.
- Nitrogen evaporator (optional).
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Protocol: Protein Precipitation

- Sample Thawing and Mixing: Allow whole blood samples, calibrators, and quality controls to thaw completely at room temperature. Vortex gently to ensure homogeneity.
- Aliquoting: Pipette 50 μ L of the whole blood sample into a 1.5 mL microcentrifuge tube.[10] For porcine blood, a 100 μ L aliquot can be used.[5]
- Internal Standard Spiking: Prepare a working solution of the deuterated internal standard in methanol. Add a specified amount (e.g., 10 μL of a 5000 ng/mL solution) of the IS working solution to each sample, calibrator, and QC, except for the blank matrix samples.[9]



• Precipitation:

- Prepare a fresh precipitating solution. A common solution is a mixture of methanol and 0.1
 M zinc sulfate (2:1, v/v).[10][18] Another option is an 80:20 mixture of methanol and 2% zinc sulfate in water.[8]
- Add 300-400 μL of the cold precipitating solution to each microcentrifuge tube.[8][9]
- Vortexing: Vortex the tubes vigorously for 15-30 seconds to ensure complete protein precipitation.[8]
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 15,000 g) for 10 minutes to pellet the precipitated proteins.[8][11]
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for direct injection or to a new tube for further processing (e.g., evaporation and reconstitution).
 [11]
- (Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100-200 μL) of the mobile phase starting condition to concentrate the analyte and improve compatibility with the LC system.[9][13]
- LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-20 μL) of the final extract onto the LC-MS/MS system.[8][13]

LC-MS/MS Parameters (Example)

- LC Column: A reversed-phase C18 or C8 column is commonly used.[11][13]
- Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium acetate and/or 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typical.[1][11]
- Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode.
- MRM Transitions:

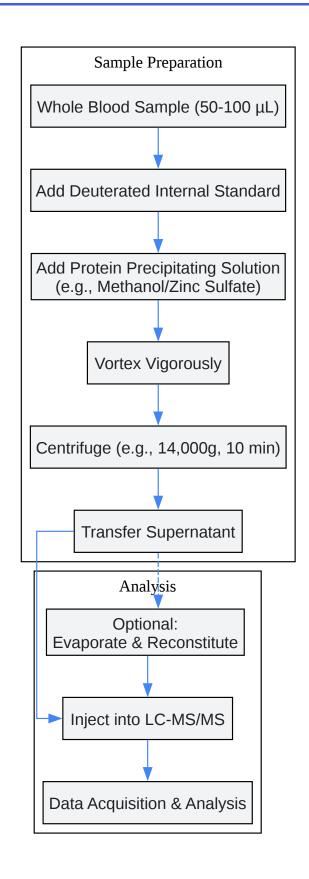


- ∘ Rapamycin (Sirolimus): m/z 931.5 → 864.4 [M+NH₄]⁺ adduct is commonly monitored.[1] [11]
- o Deuterated Sirolimus (e.g., SIR- 13 C-d₃): The corresponding mass shift would be monitored (e.g., m/z 935.5 → 868.4).

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the sample preparation protocol.





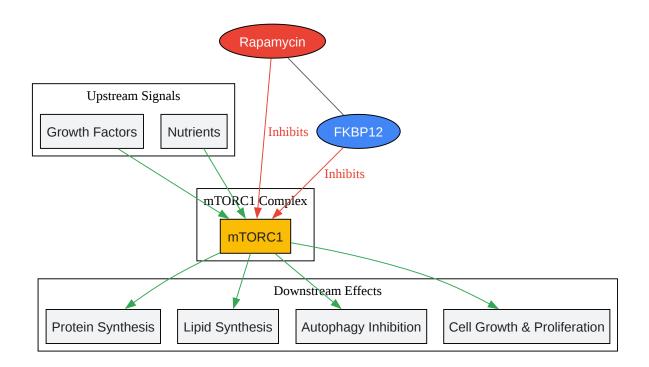
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Caption: Workflow for rapamycin extraction from whole blood.



Rapamycin Signaling Pathway (mTORC1)

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.



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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

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